
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Overview
Description
Butorphanol tartrate is a synthetic opioid agonist-antagonist with κ-opioid receptor agonist and μ-opioid receptor antagonist activity . As a USP Reference Standard (RS), it is a highly characterized material used to validate the identity, purity, strength, and quality of pharmaceutical products per USP monographs . USP RSs are essential for compliance with regulatory requirements, ensuring that drug products meet globally recognized specifications for safety and efficacy .
The USP monograph for butorphanol tartrate specifies tests for organic impurities, chiral purity, and potency, with acceptance criteria tied to official USP methodologies . For example, revisions to its monograph in 2022 addressed structural accuracy and harmonized impurity terminology with International Council for Harmonisation (ICH) guidelines . The USP RS for butorphanol tartrate is calibrated against international standards, such as those from the World Health Organization (WHO), and is legally recognized in the U.S. for regulatory compliance .
Preparation Methods
Synthesis Pathways for Butorphanol Tartrate
Traditional Synthesis from Racemic Intermediates
The foundational synthesis of butorphanol tartrate, as disclosed in early patents, begins with racemic 1-p-methoxybenzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. Bristol-Myers Squibb’s method involves six sequential steps:
-
Acylation : Introduction of a cyclobutylformyl group using triethylamine and 1-propylphosphoric anhydride (T3P) .
-
Epoxidation : Treatment with monoperoxyphthalic acid magnesium salt to form an epoxide intermediate.
-
Hydrolysis : Acidic cleavage of the epoxide to yield diol structures.
-
Reduction : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) reduces carbonyl groups.
-
Cyclization : Borane-dimethyl sulfide facilitates ring closure under anhydrous phosphoric acid.
-
Demethylation : Hydrogen bromide or boron tribromide removes methyl protecting groups .
This method achieves a final yield of 44.3% after salt formation with D-tartaric acid, with purity exceeding 99% .
Optimized Industrial-Scale Preparation
Recent patents describe modifications to enhance atom economy and safety. For example, a 30 L reactor process replaces hazardous reagents with T3P for acylation, improving reaction efficiency to >95% completion . Key optimizations include:
-
Solvent Selection : Dichloromethane and toluene/n-heptane mixtures reduce byproduct formation during crystallization.
-
Temperature Control : Reflux at 30–45°C during hydrolysis minimizes degradation.
-
Salt Formation : Ethanol-mediated reaction with D-tartaric acid ensures stoichiometric precision, yielding 142 g of butorphanol tartrate per 220 g of free base .
Key Synthetic Steps and Reagent Roles
Table 1: Critical Reagents and Their Functions in Butorphanol Synthesis
The use of D-tartaric acid is pivotal, as it confers the desired stereochemical configuration required for USP compliance .
Quality Control and USP Standards
Identity and Purity Testing
Per USP monographs, butorphanol tartrate must meet:
-
Chromatographic Purity : Thin-layer chromatography (TLC) using silica gel plates and chloroform/ethyl acetate/methanol (40:10:9) mobile phase. Principal spots must match USP reference standards (Rf = 0.45–0.55) .
-
Optical Rotation : Specific rotation between −60° and −66° in methanol .
-
Residual Solvents : Gas chromatography (GC) compliance with ICH Q3C guidelines, with limits ≤0.5% for Class 2 solvents .
Recent Advancements in Preparation Methods
Green Chemistry Approaches
A 2025 patent application highlights the replacement of dichloromethane with ethyl acetate in acylation steps, reducing environmental impact while maintaining yield (91% vs. 88% with CH2Cl2) .
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times from 12 hours to 2 hours for cyclization steps, achieving 97% conversion efficiency .
Comparative Analysis of Synthesis Methods
Table 2: Traditional vs. Optimized Synthesis Metrics
Parameter | Traditional Method | Optimized Method |
---|---|---|
Total Yield | 38% | 44.3% |
Purity | 95% | 99.36% |
Reaction Time | 72 hours | 48 hours |
Solvent Waste Generated | 15 L/kg product | 8 L/kg product |
The optimized method reduces solvent waste by 47% while improving yield, aligning with USP sustainability guidelines .
Chemical Reactions Analysis
Key Synthetic Steps
- Condensation : Cyclobutylcarbonyl chloride reacts with intermediates under basic conditions (triethylamine) to form N-cyclobutylcarbonyl derivatives .
- Epoxidation : m-Chloroperbenzoic acid (m-CPBA) introduces an epoxide group at the 8,14-position of the morphinan skeleton .
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces ketones and epoxides to alcohols .
- Demethylation : 48% hydrobromic acid (HBr) removes methyl groups from methoxy intermediates, yielding free hydroxyl groups critical for activity .
Reaction Conditions
Functional Group Reactivity
The molecule’s reactivity is governed by its hydroxyl, amine, and ester groups:
- Hydroxyl Groups : Participate in salt formation (e.g., with tartaric acid) and oxidation reactions .
- Amine Group : Reacts with acylating agents (e.g., cyclobutylcarbonyl chloride) to form amides .
- Ester Groups : Hydrolyzed under acidic or basic conditions to carboxylic acids .
Stereochemical Control
- The (S,S)-configuration of tartaric acid ensures enantiomeric purity in the final salt .
- Racemic intermediates are resolved using chiral reagents (e.g., S(+)-mandelic acid) .
Salt Formation
Butorphanol free base is converted to the tartrate salt via acid-base reaction:
- Reagent : D-Tartaric acid in ethanol .
- Conditions : Heating (75–80°C), pH adjustment to 5.0–5.5 .
- Outcome : White crystalline solid with 99.36% purity .
Stability and Degradation
- Thermal Stability : Degrades at temperatures >100°C; stored at +5°C .
- pH Sensitivity : Stable in acidic solutions (pH 3.0–5.5); decomposes in strong bases .
- Oxidation : Susceptible to air oxidation, requiring inert atmosphere during synthesis .
Degradation Products
Condition | Major Degradants | Source |
---|---|---|
Acidic Hydrolysis | 3,14-Dihydroxymorphinan | |
Basic Hydrolysis | Cyclobutylmethylamine derivatives |
Analytical Characterization
The USP Reference Standard ensures compliance through:
- HPLC : Purity ≥97.84% .
- Mass Spectrometry : Accurate mass 477.2363 (C₂₁H₂₉NO₂·C₄H₆O₆) .
- Chiral Analysis : <1.57% dextroisomer impurity .
Industrial-Scale Considerations
Scientific Research Applications
Analgesia and Sedation Studies
Research has demonstrated the efficacy of butorphanol tartrate in combination with other agents for enhanced analgesia and sedation. For instance, a study involving patients with severe cerebral hemorrhage showed that the combination of butorphanol tartrate and dexmedetomidine resulted in significant reductions in required doses and adverse events compared to dexmedetomidine alone . This highlights its potential in critical care settings where pain management is crucial.
Labor Pain Management
Butorphanol tartrate has been extensively studied for its effectiveness in managing labor pain. A prospective cohort study involving low-risk pregnant women indicated that intramuscular injections of butorphanol provided significant pain relief during labor, with minimal adverse effects reported . The analgesic effect was noted to start within 15 minutes of administration, demonstrating its rapid onset.
Postoperative Pain Relief
The compound has shown effectiveness in postoperative pain management. Clinical trials have compared butorphanol tartrate with other opioids, such as morphine and pentazocine, demonstrating comparable analgesic effects while potentially offering a better side effect profile . The onset of pain relief after intravenous administration was typically within 30 minutes, with effects lasting several hours.
Nasal Spray Formulation
Recent studies have explored the use of butorphanol tartrate as a nasal spray for postoperative analgesia. A pilot study indicated that a unit-dose nasal spray formulation provided effective pain relief following dental surgeries, with rapid onset and tolerable side effects . This mode of administration may enhance patient compliance and ease of use.
Pharmacokinetics and Dosage Studies
Research into the pharmacokinetics of butorphanol tartrate has provided insights into effective dosing across different populations. A study assessing the effective dose in patients undergoing painless gastroscopy revealed age-related variations in dosage requirements, emphasizing the need for tailored approaches based on patient demographics .
Table: Summary of Clinical Applications
Mechanism of Action
The mechanism of action of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Butorphanol tartrate is distinct from other opioids in its pharmacological profile and regulatory standardization. Below is a detailed comparison with key analogs:
Pharmacological and Clinical Comparisons
Table 1: Pharmacological Properties of Butorphanol Tartrate vs. Selected Opioids
Key Findings :
- Efficacy: Butorphanol provides prolonged visceral analgesia (4 hours) compared to morphine, which is more effective for superficial pain .
- Safety: Butorphanol exhibits a lower incidence of respiratory depression than morphine, making it preferable for elderly patients or those with pulmonary comorbidities .
- Potency: Butorphanol is 10–17 times more potent than pentazocine in equine models .
Analytical and Regulatory Comparisons
Table 2: USP Reference Standard vs. Other Pharmacopeial Standards
Key Differences :
- Testing Rigor: USP mandates biological potency assays for butorphanol due to its complex receptor interactions, whereas EP relies on chemical assays .
- Impurity Controls : USP’s “unspecified impurity” limit aligns with ICH Q3B guidelines, ensuring stricter quality control than EP’s total impurity threshold .
Biological Activity
Butorphanol tartrate is a synthetic opioid analgesic classified as a partial agonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor. This dual mechanism of action contributes to its analgesic effects, making it a valuable option in pain management. The following sections detail its pharmacological properties, clinical applications, and relevant research findings.
Chemical and Pharmacological Properties
- Chemical Structure : Butorphanol tartrate is chemically described as (-)-17-(cyclobutylmethyl) morphinan-3,14-diol D-(-)-tartrate (1:1) with the molecular formula and a molecular weight of 477.56 g/mol .
- Pharmacokinetics :
- Absorption : Rapidly absorbed post-intramuscular (IM) injection, reaching peak plasma levels within 20 to 40 minutes .
- Bioavailability : Oral bioavailability is low (5-17%) due to extensive first-pass metabolism; however, IM and intravenous (IV) routes yield higher bioavailability (60-70%) .
- Distribution : Volume of distribution ranges from 305 to 901 liters, with approximately 80% protein binding .
- Metabolism : Primarily metabolized in the liver, producing metabolites such as hydroxybutorphanol and norbutorphanol, which may exhibit some analgesic activity .
- Elimination Half-life : Approximately 4.5 hours in healthy individuals; prolonged in patients with hepatic impairment .
Butorphanol exerts its analgesic effects by binding to opioid receptors in the central nervous system (CNS). The stimulation of these receptors leads to:
- Inhibition of adenylate cyclase activity.
- Closure of calcium channels.
- Opening of potassium channels.
This results in hyperpolarization of neuronal membranes and suppression of pain signal transmission .
Clinical Applications
Butorphanol tartrate is utilized in various clinical settings, particularly for managing acute and chronic pain. Its applications include:
- Postoperative Pain Management : Effective in reducing pain following surgical procedures, such as cesarean sections. Studies show significant reductions in visual analog scores (VAS) for pain when compared to control groups receiving saline .
- Labor Analgesia : Demonstrated safety and efficacy in managing pain during labor, outperforming other opioids regarding side effects and recovery times .
- Sedation for Procedures : Used for sedation during procedures like gastroscopy; effective dosages have been determined for different age groups .
Case Studies and Clinical Trials
- Cesarean Section Study :
- Gastroscopy Sedation Study :
- Comparison with Morphine :
Summary Table of Key Pharmacological Data
Parameter | Value |
---|---|
Molecular Formula | |
Molecular Weight | 477.56 g/mol |
Peak Plasma Level (IM) | 20-40 minutes |
Oral Bioavailability | 5-17% |
Volume of Distribution | 305 - 901 L |
Protein Binding | ~80% |
Elimination Half-life | ~4.5 hours |
Q & A
Q. Basic: How should Butorphanol Tartrate USP Reference Standard (RS) be applied in impurity analysis using thin-layer chromatography (TLC)?
Answer:
The USP monograph for Butorphanol Tartrate specifies a TLC method for impurity profiling :
Test Solution Preparation : Dissolve 500 µg of the test sample in a suitable solvent.
Standard Solutions : Prepare USP RS solutions at 5 µg and 10 µg concentrations.
Chromatographic Conditions :
- Stationary Phase : Silica gel TLC plate.
- Mobile Phase : Chloriform:methanol:benzene:ammonia (85:25:20:5).
- Development : Allow the solvent front to ascend 10 cm from the origin.
Detection : Spray with iodoplatinate reagent; compare secondary spots in the test sample against RS.
Quantification : Calculate impurity percentages based on spot intensity. Total impurities must not exceed 2.0% .
Q. Basic: What is the role of USP Reference Standards in ensuring analytical reproducibility?
Answer:
USP RS are primary standards characterized for identity, purity, and potency. They serve as benchmarks for:
- Method Calibration : Direct comparison of test samples to RS in assays (e.g., HPLC, TLC) .
- Regulatory Compliance : USP-NF monographs mandate RS use for valid results .
- Interlaboratory Consistency : RS are validated across USP, academic, and regulatory labs to minimize variability .
Q. Advanced: How can researchers validate alternative analytical methods while complying with USP monograph requirements?
Answer:
When deviating from USP methods (e.g., replacing TLC with HPLC):
Parallel Testing : Compare results from the USP method and the alternative method using the same RS .
Validation Parameters : Assess accuracy, precision, specificity, and linearity per ICH Q2(R1).
Documentation : Justify method changes in regulatory submissions, referencing USP RS suitability for cross-method validation .
Q. Advanced: How should researchers resolve discrepancies between USP monograph methods and non-compendial techniques?
Answer:
Root-Cause Analysis : Investigate potential sources (e.g., sample preparation, instrument calibration).
RS Re-Evaluation : Confirm RS integrity (e.g., storage conditions, expiration date) .
Collaborative Studies : Engage multiple labs to verify results, leveraging USP’s multi-lab validation framework .
Q. Basic: What steps ensure accurate preparation of Butorphanol Tartrate RS solutions?
Answer:
Weighing : Use calibrated balances; account for hygroscopicity by drying RS if specified .
Solvent Selection : Use USP-grade solvents (e.g., purified water) .
Dilution Series : Prepare stock solutions with volumetric glassware, adhering to monograph tolerances (e.g., ±2% for assay methods) .
Q. Advanced: How can researchers address impurities not specified in USP monographs?
Answer:
Forced Degradation Studies : Expose Butorphanol Tartrate to heat, light, or pH extremes to identify potential degradants .
High-Resolution MS/NMR : Characterize unknown impurities and cross-reference with toxicity databases.
Method Expansion : Modify monograph TLC conditions or develop orthogonal methods (e.g., LC-MS) for broader impurity coverage .
Q. Basic: How do researchers access updated USP-NF monographs and reference standards documentation?
Answer:
USP-NF Online : Subscribe via institutional access; disable pop-up blockers for full functionality .
Supplement Updates : Review quarterly USP-NF Supplements for RS revisions or monograph changes .
Safety Data Sheets : Download SDS for RS handling protocols from USP’s online portal .
Q. Advanced: What strategies ensure stability of Butorphanol Tartrate RS in long-term studies?
Answer:
Storage Conditions : Store RS at USP-recommended temperatures (e.g., 2–8°C) in airtight containers .
Periodic Re-Testing : Assess RS potency and purity every 6 months using compendial methods .
Lyophilization : For lab-made stock solutions, consider lyophilization to extend shelf life .
Q. Basic: How do researchers ensure compliance with USP monograph specifications for Butorphanol Tartrate?
Answer:
Method Adherence : Follow monograph-specified tests (e.g., organic impurities, assay) without modification .
RS Traceability : Use only Current Lot RS with valid certification .
Documentation : Record RS batch numbers and preparation dates in lab notebooks .
Q. Advanced: How can USP Reference Standards be integrated into novel formulation research (e.g., microneedles)?
Answer:
Drug Loading Assays : Use USP RS to quantify Butorphanol Tartrate in polymeric matrices via UV or HPLC .
Release Kinetics : Compare in vitro release profiles against RS-based calibration curves.
Stability Testing : Monitor formulation degradation using monograph impurity limits as benchmarks .
Properties
Key on ui mechanism of action |
The exact mechanism of action is unknown, but is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms. Butorphanol is believed to have both partial agonism and partial antagonism at the μ-opioid receptor, as well as partial agonist and antagonist activity at the κ-opioid receptor. |
---|---|
CAS No. |
58786-99-5 |
Molecular Formula |
C25H35NO8 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-,20+,21-;1-,2-/m10/s1 |
InChI Key |
GMTYREVWZXJPLF-AFHUBHILSA-N |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
White to off-white solid powder. |
melting_point |
272-274 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Moderate |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butorphanol tartrate, Butorphanol, Stadol, Torbutrol, Torate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.